N-[1-(3-Aminophenyl)ethyl]acetamide sulfate
Overview
Description
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is a chemical compound with the molecular formula C10H14N2O.H2O4S. It is a sulfuric acid compound with N-[1-(3-aminophenyl)ethyl]acetamide in a 1:1 ratio. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate typically involves the reaction of 3-aminophenylethylamine with acetic anhydride to form N-[1-(3-aminophenyl)ethyl]acetamide. This intermediate is then reacted with sulfuric acid to produce the sulfate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3-Aminophenyl)ethyl]acetamide sulfate include:
- N-[1-(4-Aminophenyl)ethyl]acetamide
- N-[1-(2-Aminophenyl)ethyl]acetamide
- N-[1-(3-Aminophenyl)propyl]acetamide
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the development of new pharmaceuticals and industrial chemicals .
Biological Activity
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the following steps:
- Reaction of 3-Nitroacetophenone with Ethylamine : This step forms the base structure of the compound.
- Reduction of Nitro Group : The nitro group is reduced to an amino group, yielding the amine derivative.
- Formation of Sulfate Salt : The final step involves reacting the amine with sulfuric acid to produce the sulfate salt form, enhancing solubility and stability in aqueous environments.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity. This interaction may lead to inhibition or activation of metabolic pathways.
- Protein Synthesis Inhibition : It has been observed to affect protein synthesis, which is crucial for cellular function and growth.
- Cellular Signaling Pathways : The compound may influence cellular signaling pathways, potentially impacting processes such as cell proliferation and apoptosis .
Biological Activity and Effects
This compound exhibits a range of biological activities:
- Anticancer Properties : Recent studies have indicated that acetamide derivatives, including this compound, show promising anticancer activity against various human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). In vitro assays demonstrated significant cytotoxic effects at specific concentrations .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, contributing to its therapeutic profile in treating conditions characterized by inflammation .
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in cells .
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various acetamide derivatives against human cancer cell lines using the MTT assay. Results indicated that this compound exhibited notable cytotoxicity comparable to other known anticancer agents .
- Mechanistic Insights : Research into the mechanisms underlying its biological effects revealed that the compound's interaction with cellular targets could lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
- Comparative Analysis with Similar Compounds : Comparative studies showed that while similar compounds also exhibit biological activity, the sulfate form enhances solubility and stability, making this compound particularly effective in aqueous environments.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPKFSIFGFZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-69-4, 1051368-96-7 | |
Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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